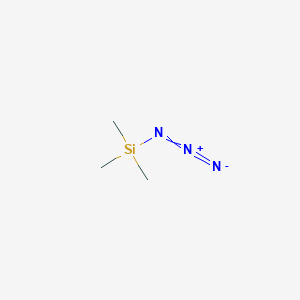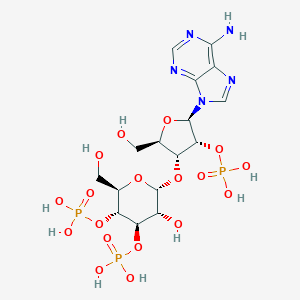
4-Tetrahydropyran-2-yloxyphenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tetrahydropyran-2-yloxyphenylacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is recognized for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Synthesis Analysis
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of 4-Tetrahydropyran-2-yloxyphenylacetonitrile involves complex chemical reactions.Molecular Structure Analysis
The molecular structure of 4-Tetrahydropyran-2-yloxyphenylacetonitrile is analyzed using various techniques such as virtual screening, molecular dynamics simulation, MM/PBSA calculations, DFT analysis, and ADMET profile .Chemical Reactions Analysis
The chemical reactions involving 4-Tetrahydropyran-2-yloxyphenylacetonitrile are complex and involve multiple steps . The compound interacts with other chemicals in a variety of ways, leading to different products and byproducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Tetrahydropyran-2-yloxyphenylacetonitrile are detailed in various sources . These properties include its structure, chemical names, and classification, among others .Applications De Recherche Scientifique
Lithium Metal Batteries
4-Tetrahydropyran-2-yloxyphenylacetonitrile: has been identified as a potential component in the development of weak solvent electrolytes for lithium metal batteries . The compound’s structure may contribute to the formation of an inorganic-rich solid electrolyte interface (SEI), which is crucial for improving the compatibility with lithium metal and suppressing the growth of lithium dendrites that hinder commercial applications.
Marine Drug Synthesis
The tetrahydropyran moiety, a structural component of 4-Tetrahydropyran-2-yloxyphenylacetonitrile , is abundantly present in marine natural products . This compound can be utilized in the synthesis of complex marine macrolides like neopeltolide, which have significant antiproliferative properties and are important for drug discovery and chemical biology.
Asymmetric Synthesis
4-Tetrahydropyran-2-yloxyphenylacetonitrile: can be applied in the asymmetric synthesis of tetrahydropyran-containing natural products . Its use in chiral Lewis acid-catalyzed reactions can lead to the development of new synthetic methods for producing enantiomerically pure compounds.
Safety and Hazards
Orientations Futures
Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.
Propriétés
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKYJGJVMIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrahydropyran-2-yloxyphenylacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)

